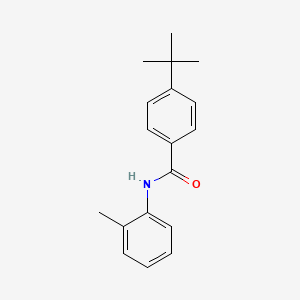

4-tert-butyl-N-(2-methylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-tert-butyl-N-(2-methylphenyl)benzamide” is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of “4-tert-butyl-N-(2-methylphenyl)benzamide” involves several steps . The first step involves the reaction of 4-chlorobenzoyl chloride with tert-butylamine to form 4-tert-butylbenzamide. The second step involves the reaction of 4-tert-butylbenzamide with thionyl chloride to form 4-tert-butylbenzoyl chloride. The third step involves the reaction of 4-tert-butylbenzoyl chloride with 2-methylaniline to form 4-tert-butyl-N-(2-methylphenyl)benzamide. The final step involves the reaction of 4-tert-butyl-N-(2-methylphenyl)benzamide with carbon disulfide and sodium hydroxide to form 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide .

Molecular Structure Analysis

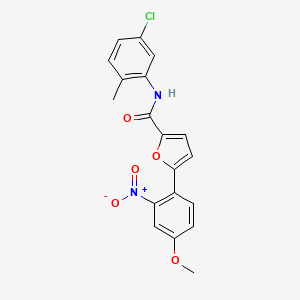

The molecular structure of “4-tert-butyl-N-(2-methylphenyl)benzamide” is represented by the linear formula C18H21NO . The molecular weight of this compound is 267.374 .

Scientific Research Applications

Synthesis and Properties of Polymers

One study focused on the synthesis and properties of ortho-linked polyamides, incorporating ether-carboxylic acid derived from 4-tert-butylcatechol, highlighting the synthesis route and properties like thermal stability and solubility in polar solvents. These polyamides showed potential applications in creating transparent, flexible, and tough films, with glass transition temperatures mostly over 200°C and 10% weight loss temperatures above 480°C in nitrogen or air, indicating their use in high-performance materials (Hsiao, Yang, & Chen, 2000).

Catalysis for Asymmetric Hydrogenation

Another study presented the use of tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research demonstrated the utility of these catalysts in preparing chiral pharmaceutical ingredients, showing the ligands' crystalline nature and resistance to oxidation, along with their high catalytic activities and excellent enantioselectivities (Imamoto et al., 2012).

Organic Synthesis and Chemical Reactions

Research on tert-butyl phenylazocarboxylates explored their versatility as building blocks in synthetic organic chemistry. This study outlined nucleophilic substitutions and radical reactions, offering pathways for creating azocarboxamides and modifications through radical oxygenation, halogenation, and coupling reactions, suggesting broad applications in synthesizing complex organic molecules (Jasch, Höfling, & Heinrich, 2012).

Environmental and Biological Studies

While the request was to exclude information related to drug use, dosage, and side effects, research assessing the genotoxicity of related compounds like methyl-tert-butyl ether and benzene to human lymphocytes using the comet assay was noted. This study evaluates the genotoxic effects, indicative of the broader environmental and health safety research related to chemical exposure (Chen et al., 2008).

Advanced Materials and Chemosensors

A notable study designed a fluorescence chemosensor for selective detection of Ba2+ ions, showcasing the synthesis and application of chemosensors in detecting specific ions. The chemosensor's high selectivity and sensitivity for Ba2+ detection were highlighted, along with its practical utility in live cell imaging, demonstrating the cross-disciplinary applications spanning chemistry and biology (Ravichandiran et al., 2019).

properties

IUPAC Name |

4-tert-butyl-N-(2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-13-7-5-6-8-16(13)19-17(20)14-9-11-15(12-10-14)18(2,3)4/h5-12H,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIUNPLBSFIXDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(2-methylphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3,5-Dimethyl-4-({[4-(trifluoromethyl)phenyl]amino}sulfonyl)pyrazolyl]thiola ne-1,1-dione](/img/structure/B2883492.png)

![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide](/img/structure/B2883494.png)

![2-[2-[4-(1,3-benzoxazol-2-yl)anilino]-2-oxoethoxy]-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2883495.png)

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2883506.png)

![3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2883507.png)

![2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2883511.png)

![tert-Butyl 3',4'-dioxo-3',4',6',7'-tetrahydro-2'H-spiro[pyrrolidine-3,8'-pyrrolo[2,1-c][1,2,4]triazine]-1-carboxylate](/img/structure/B2883513.png)

![4-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2883514.png)